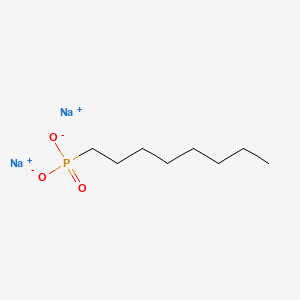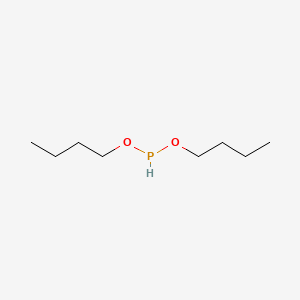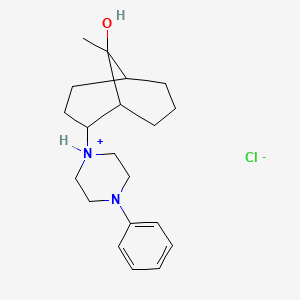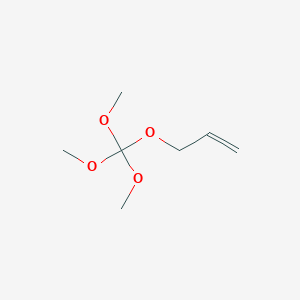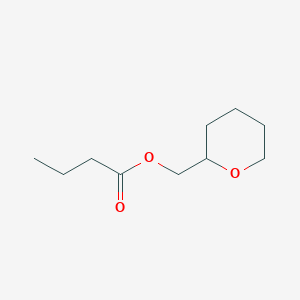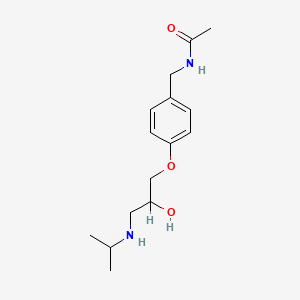
Butyranilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- is an organic compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a butyranilide core, substituted with a dimethylamino propyl group and additional methyl and ethyl groups, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- typically involves the reaction of butyranilide with N-(3-(dimethylamino)propyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and a catalyst to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .
化学反应分析
Types of Reactions
Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
The reactions involving Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halogens, nucleophiles; varying temperatures and solvents depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
科学研究应用
Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological processes and interactions due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino propyl group allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
N-(3-(dimethylamino)propyl)methacrylamide: Shares the dimethylamino propyl group but differs in the core structure.
N-(3-(dimethylamino)propyl)acetamide: Similar functional groups but with an acetamide core.
Stearamidopropyl dimethylamine: Used in hair conditioners, with similar amine functionality but different applications.
Uniqueness
Butyranilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2-ethyl- is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical behavior and wide range of applications in various fields .
属性
CAS 编号 |
20682-39-7 |
|---|---|
分子式 |
C19H32N2O |
分子量 |
304.5 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C19H32N2O/c1-7-17(8-2)19(22)21(14-10-13-20(5)6)18-15(3)11-9-12-16(18)4/h9,11-12,17H,7-8,10,13-14H2,1-6H3 |
InChI 键 |
PYKPLWGKLSNAKE-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C(=O)N(CCCN(C)C)C1=C(C=CC=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


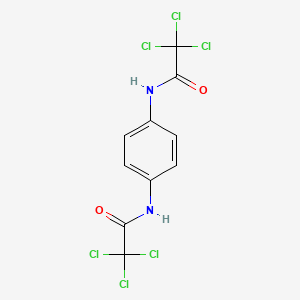
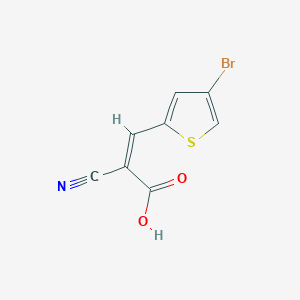
![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)
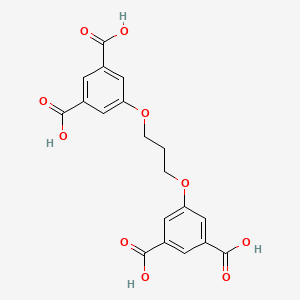
![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)
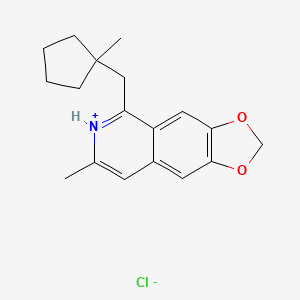
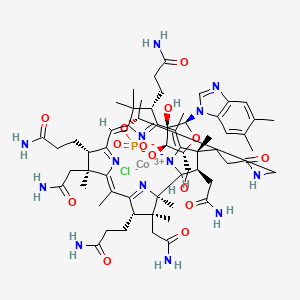
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13730565.png)
